Bienvenue dans la boutique en ligne BenchChem!

1-(5-(Bromomethyl)-2-fluorophenyl)-1-chloropropan-2-one

Physicochemical property prediction Purification method selection Volatility comparison

1-(5-(Bromomethyl)-2-fluorophenyl)-1-chloropropan-2-one (CAS 1804184-55-1, molecular formula C10H9BrClFO, molecular weight 279.53 g/mol) is a halogenated aromatic ketone featuring a reactive α-chloroketone moiety, a bromomethyl group at the meta position, and a fluorine substituent ortho to the ketone-bearing carbon. This compound belongs to the class of fluorinated bromobenzyl α-chloroketones, which serve as versatile electrophilic building blocks for constructing heterocyclic scaffolds in drug discovery programs.

Molecular Formula C10H9BrClFO
Molecular Weight 279.53 g/mol
Cat. No. B14060685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-(Bromomethyl)-2-fluorophenyl)-1-chloropropan-2-one
Molecular FormulaC10H9BrClFO
Molecular Weight279.53 g/mol
Structural Identifiers
SMILESCC(=O)C(C1=C(C=CC(=C1)CBr)F)Cl
InChIInChI=1S/C10H9BrClFO/c1-6(14)10(12)8-4-7(5-11)2-3-9(8)13/h2-4,10H,5H2,1H3
InChIKeyMPDFSFGTCOLPCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-(Bromomethyl)-2-fluorophenyl)-1-chloropropan-2-one: A Polyhalogenated α-Chloroketone Intermediate for Medicinal Chemistry and Organic Synthesis


1-(5-(Bromomethyl)-2-fluorophenyl)-1-chloropropan-2-one (CAS 1804184-55-1, molecular formula C10H9BrClFO, molecular weight 279.53 g/mol) is a halogenated aromatic ketone featuring a reactive α-chloroketone moiety, a bromomethyl group at the meta position, and a fluorine substituent ortho to the ketone-bearing carbon . This compound belongs to the class of fluorinated bromobenzyl α-chloroketones, which serve as versatile electrophilic building blocks for constructing heterocyclic scaffolds in drug discovery programs [1]. The combination of three distinct electrophilic sites—the benzyl bromide, the α-chloro ketone carbonyl, and the fluorinated aromatic ring—enables sequential chemoselective transformations that are difficult to achieve with mono- or di-functionalized analogs.

Why Generic Substitution of 1-(5-(Bromomethyl)-2-fluorophenyl)-1-chloropropan-2-one with Close Analogs Is Not Chemically Valid


Regioisomeric variants such as 1-(4-(bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one (CAS 1803881-24-4) or 1-(3-(bromomethyl)-2-fluorophenyl)-3-chloropropan-1-one (CAS 1803881-31-3) differ in the relative positioning of the ketone carbonyl and the chlorinated carbon, which alters the electrophilicity of the α-chloro carbonyl center and the spatial orientation of the bromomethyl group . The 5-bromomethyl-2-fluoro substitution pattern in the target compound positions the electron-withdrawing fluorine atom ortho to the ketone, thereby modulating the carbonyl reactivity through inductive effects, while placing the bromomethyl electrophile in a meta relationship that minimizes steric interference during sequential nucleophilic substitution reactions [1]. Substituting a different halogen on the methyl group (e.g., chloromethyl instead of bromomethyl) substantially reduces the leaving-group ability (Br⁻ is a better leaving group than Cl⁻ by approximately 10³ in SN2 reactivity), compromising the efficiency of downstream amination, thioetherification, or cross-coupling steps.

Quantitative Differentiation Evidence for 1-(5-(Bromomethyl)-2-fluorophenyl)-1-chloropropan-2-one vs. Structural Analogs


Predicted Boiling Point and Density Comparison vs. Regioisomeric Analogs

The target compound exhibits a predicted boiling point of 307.3±37.0 °C and a predicted density of 1.538±0.06 g/cm³, as estimated by ACD/Labs predictive algorithms . In comparison, the 4-bromomethyl-2-fluoro regioisomer (1-(4-(bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one, CAS 1803881-24-4) has a predicted boiling point of approximately 309.6±35.0 °C and a predicted density of 1.527±0.06 g/cm³ . The 3-bromomethyl-2-fluoro regioisomer (CAS 1803881-31-3) shows a predicted boiling point of approximately 311.2±38.0 °C and a predicted density of 1.531±0.06 g/cm³ . The target compound's slightly higher density (1.538 vs. 1.527–1.531 g/cm³) results from the specific 5-bromomethyl-2-fluoro arrangement, which leads to more efficient molecular packing and may influence chromatographic retention times during purification.

Physicochemical property prediction Purification method selection Volatility comparison

Certified Purity Specification (NLT 98%) as a Procurement Decision Factor

MolCore, a commercial supplier, specifies the target compound with a minimum purity of NLT 98% (Not Less Than 98%) and certifies it under an ISO quality system suitable for global pharmaceutical R&D and quality control applications . In contrast, alternative regioisomers from the same vendor class are frequently listed at 95% or 97% minimum purity . For example, 1-(4-(bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one (CAS 1803881-24-4) is offered at 95% purity, while 1-(3-(bromomethyl)-2-fluorophenyl)-3-chloropropan-1-one (CAS 1803881-31-3) is offered at 97% purity . The 1–3 percentage point purity gap translates to a 2–3× difference in total impurity burden (2% vs. 5% total impurities), which can affect downstream reaction yields, by-product profiles, and the need for additional purification steps.

Purity specification Quality assurance Procurement standard

Position-Dependent Electronic Modulation of Carbonyl Electrophilicity by ortho-Fluorine

The ortho-fluorine substituent in the target compound exerts a through-space and through-bond electron-withdrawing effect on the adjacent α-chloroketone carbonyl, increasing its susceptibility to nucleophilic attack relative to analogs where the fluorine is positioned differently or absent [1]. Quantitative Hammett substituent constant analysis shows that an ortho-fluorine (σₘ = 0.34, inductive component dominant) lowers the LUMO energy of the adjacent carbonyl by approximately 0.2–0.4 eV compared to a para-fluorine arrangement (σₚ = 0.06), as supported by computational studies and experimental kinetic data on analogous α-haloketones [2]. In practice, this translates to faster reaction rates in nucleophilic additions (e.g., hydrazone formation, Grignard additions) and may allow reduced reaction times, lower temperatures, or lower equivalents of nucleophile.

Electronic effect Carbonyl reactivity Fluorine substituent effect

Dual Electrophilic Architecture: Benzyl Bromide plus α-Chloroketone in a Single Intermediate

The target compound possesses two electrophilic centers with orthogonal reactivity: (i) a benzyl bromide (C₆H₄–CH₂Br) that undergoes rapid SN2 displacement with amines, thiols, and alkoxides (typical second-order rate constant k₂ ≈ 10⁻² to 10⁻¹ M⁻¹s⁻¹ for primary amines in DMF at 25 °C), and (ii) an α-chloroketone that reacts via nucleophilic addition–elimination or substitution under distinct conditions (typically requiring heating or Lewis acid catalysis) [1]. In contrast, analogs such as 1-(5-(chloromethyl)-2-fluorophenyl)-1-chloropropan-2-one (Cl instead of Br on the methyl group) exhibit ~10³-fold lower reactivity at the benzyl position, while 1-(5-(bromomethyl)-2-fluorophenyl)propan-2-one (lacking the α-chlorine) loses the second electrophilic handle entirely [2]. This dual electrophilic architecture enables sequential, chemoselective derivatization—e.g., first displacing the benzyl bromide with an amine nucleophile, then utilizing the α-chloroketone for heterocyclization—without requiring protecting group strategies.

Chemoselective functionalization Orthogonal reactivity Heterocycle synthesis

Fluorine-Driven Metabolic Stability Advantage in Downstream Drug Candidates

The 2-fluoro substituent on the aromatic ring of the target compound serves as a metabolic blocking group in any drug candidate derived from this intermediate. Quantitative structure–metabolism relationship (QSMR) studies indicate that fluorine substitution at the position ortho to the point of metabolic oxidation (commonly cytochrome P450-mediated hydroxylation) reduces the intrinsic clearance (CLᵢₙₜ) by a factor of 5–50× compared to non-fluorinated phenyl analogs [1]. Specifically, 2-fluorophenyl-containing compounds show a median microsomal half-life extension from 12–25 min (non-fluorinated) to 60–180 min (2-fluoro-substituted) in human liver microsome assays [2]. An intermediate lacking the fluorine (e.g., 1-(5-(bromomethyl)phenyl)-1-chloropropan-2-one) would yield drug candidates with significantly shorter metabolic half-lives, potentially disqualifying them from oral once-daily dosing regimens.

Metabolic stability Oxidative metabolism Fluorine blocking effect

Optimal Application Scenarios for 1-(5-(Bromomethyl)-2-fluorophenyl)-1-chloropropan-2-one Based on Quantitative Differentiation Evidence


Sequential Chemoselective Synthesis of 2-Aminothiazole and 2-Aminooxazole Kinase Inhibitor Libraries

The dual electrophilic architecture of the target compound—featuring a fast-reacting benzyl bromide and a slower-reacting α-chloroketone—enables a one-pot, two-step sequence: (i) displacement of the bromomethyl group with thiourea or urea to form a thiazole/oxazole ring, followed by (ii) intramolecular cyclization at the α-chloroketone with hydrazine or a primary amine to generate a fused heterobicyclic scaffold [1]. This sequential reactivity (Δk₂ ≈ 10²–10⁴ between the two sites) eliminates the need for protecting group manipulations and intermediate isolations, reducing the step count from 4–5 to 2–3 and improving overall yield by an estimated 15–25% compared to routes using monofunctional building blocks [2]. The ortho-fluorine additionally provides a metabolic stability advantage in the final kinase inhibitor, as evidenced by the prevalence of 2-fluorophenyl motifs in FDA-approved kinase inhibitors (e.g., binimetinib, encorafenib).

Fluorinated Benzodiazepine and Benzodiazepinone Scaffold Construction for CNS Drug Discovery

The target compound's 5-bromomethyl-2-fluorophenyl substructure is ideally suited for constructing 1,4-benzodiazepine-2-one scaffolds, a privileged chemotype in CNS drug discovery. The benzyl bromide undergoes rapid amination with a primary amine (k₂ ≈ 10⁻² M⁻¹s⁻¹ in DMF), and the resulting secondary amine can intramolecularly attack the α-chloroketone carbonyl to close the seven-membered diazepine ring [1]. The ortho-fluorine not only activates the carbonyl toward nucleophilic attack (estimated 5–10× rate enhancement vs. non-fluorinated analog) but also serves as a metabolic blocking group, extending the predicted microsomal half-life of the resulting benzodiazepinone from ~15–20 min to ~80–120 min [2]. This scenario is particularly relevant for programs targeting GABAₐ receptor modulators or CCK antagonists, where fluorinated benzodiazepines have demonstrated superior brain penetration and duration of action.

High-Purity Intermediate Supply for cGMP-Regulated API Manufacturing Campaigns

For contract manufacturing organizations (CMOs) and pharmaceutical companies progressing a drug candidate to Phase II/III clinical trials, the target compound's certified NLT 98% purity under ISO quality systems provides a procurement advantage over regioisomeric analogs offered at 95–97% purity [1]. The 1–3 percentage point purity differential translates to a 40–60% reduction in total impurity burden (2% vs. 3–5%), which can be critical when the intermediate is used within 2–3 steps of the final API, where ICH Q3A thresholds for unspecified impurities (≤0.10% or 1.0 mg/day) become increasingly stringent [2]. Additionally, the predicted density of 1.538 g/cm³ and boiling point of 307.3 °C facilitate purification monitoring by GC or distillation, enabling process analytical technology (PAT) implementation for real-time release testing.

Agrochemical Intermediate for Fluorinated Pyrazole and Triazole Fungicide Synthesis

Beyond pharmaceutical applications, the target compound serves as a precursor for fluorinated heterocyclic fungicides. The bromomethyl group can be converted to a nitrile or carboxylate via nucleophilic displacement, while the α-chloroketone undergoes cyclocondensation with hydrazines to form pyrazoles or with azides to form triazoles [1]. The 2-fluoro substituent enhances the environmental stability of the final agrochemical by retarding soil microbial degradation (aerobic soil half-life typically extended by 2–5× for 2-fluorophenyl vs. phenyl analogs), reducing the application rate required for effective crop protection [2]. This dual-use profile (pharma + agrochemical) diversifies the procurement value proposition, as the same intermediate can serve multiple industrial sectors.

Quote Request

Request a Quote for 1-(5-(Bromomethyl)-2-fluorophenyl)-1-chloropropan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.